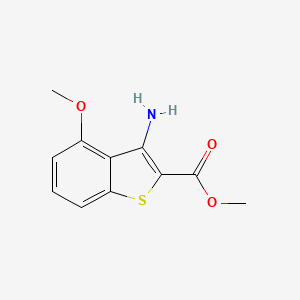Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
CAS No.: 35212-88-5
Cat. No.: VC3851551
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35212-88-5 |
|---|---|
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3 |
| Standard InChI Key | RTQFKIXDQUQACB-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from substituted benzothiophene precursors. Key methods include:
-
Cyclization of Thiophene Derivatives: A common approach utilizes 3-oxo-4-methoxycarbonyltetrahydrothiophene as a starting material. Reaction with hydroxylamine hydrochloride in the presence of catalysts like iron(III) chloride and cyanuric chloride yields the target compound . For example, a patent by CHANGZHOU WOTENG CHEMICAL TECH CO LTD describes a two-stage process involving hydroxylamine hydrochloride and ammonium hydroxide, achieving yields up to 96.5% .
-
Microwave-Assisted Synthesis: Recent advancements employ microwave irradiation to accelerate reactions, reducing synthesis time while maintaining high purity.
Table 1: Representative Synthesis Conditions
| Starting Material | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Oxo-4-methoxycarbonylthiophene | FeCl₃, cyanuric chloride, NH₂OH·HCl | 70–90 | 96.5 |
| 2-Mercaptobenzenemethanol | Triphenylphosphine hydrobromide | 110 | 98.3 |
Structural Confirmation
The compound’s structure is validated through spectroscopic and crystallographic techniques:
-
NMR Spectroscopy: - and -NMR confirm the presence of methoxy (), amino (), and ester carbonyl groups () .
-
X-Ray Crystallography: Studies on analogous benzothiophenes reveal intramolecular hydrogen bonds (N–H⋯O) forming stable six-membered rings, critical for molecular packing .
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 85–88 °C (lit.) | |
| Boiling Point | 318.6 ± 37.0 °C (Predicted) | |
| Density | 1.264 ± 0.06 g/cm³ | |
| Solubility | Slightly in chloroform, methanol | |
| LogP | 2.65 |
The compound exhibits limited water solubility (1 g/L at 35°C) , necessitating organic solvents for laboratory handling. Its stability under ambient conditions is attributed to the electron-withdrawing ester and methoxy groups, which reduce susceptibility to oxidation.
Applications in Medicinal Chemistry
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 3-Benzoyl-2-phenylbenzothiophene | BChE | 24.3 | |
| Articaine | Voltage-gated Na⁺ channels | 0.5–1.0 |
Material Science
The compound’s conjugated π-system facilitates its use in organic semiconductors and conductive polymers, though research in this area remains exploratory.
Future Directions
Research gaps include:
-
In Vivo Studies: Most data derive from in vitro models; animal studies are needed to assess pharmacokinetics.
-
Structure-Activity Relationships (SAR): Systematic modifications to the benzothiophene core could optimize selectivity for therapeutic targets .
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume